molecular formula C8H3Cl2IN2 B594101 2,3-Dichloro-6-iodoquinoxaline CAS No. 1245647-89-5

2,3-Dichloro-6-iodoquinoxaline

Cat. No.: B594101
CAS No.: 1245647-89-5
M. Wt: 324.93
InChI Key: MNRFQXPQQAOODT-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H3Cl2IN2. It is a derivative of quinoxaline, a bicyclic aromatic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method includes the regioselective lithiation of 2,3-dichloroquinoxaline using a base such as 2,2,6,6-tetramethylpiperidyl lithium (TMPLi). The lithiated intermediate is then quenched with iodine to introduce the iodine atom at the 6-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar regioselective lithiation and halogenation reactions. The process may be optimized for yield and purity through careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-iodoquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-iodoquinoxaline and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-6-iodoquinoxaline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of functionalized quinoxaline derivatives .

Properties

IUPAC Name

2,3-dichloro-6-iodoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRFQXPQQAOODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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